molecular formula C24H22N4O4S B5208341 2-PHENOXY-N~1~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}BUTANAMIDE

2-PHENOXY-N~1~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}BUTANAMIDE

Cat. No.: B5208341
M. Wt: 462.5 g/mol
InChI Key: KLCDGGLWNVBHJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENOXY-N~1~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:

    Formation of the Phenoxy Group: This step involves the reaction of phenol with an appropriate alkylating agent to introduce the phenoxy group.

    Introduction of the Quinoxalinylamino Group: This step involves the reaction of quinoxaline with a sulfonylating agent to form the quinoxalinylamino group.

    Coupling Reaction: The final step involves coupling the phenoxy and quinoxalinylamino intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-PHENOXY-N~1~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce phenylbutanamide derivatives.

Scientific Research Applications

2-PHENOXY-N~1~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}BUTANAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-PHENOXY-N~1~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-PHENOXY-N~1~-{4-[(2-QUINOXALINYLAMINO)SULFONYL]PHENYL}BUTANAMIDE is unique due to its specific combination of phenoxy and quinoxalinylamino groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-phenoxy-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-2-22(32-18-8-4-3-5-9-18)24(29)26-17-12-14-19(15-13-17)33(30,31)28-23-16-25-20-10-6-7-11-21(20)27-23/h3-16,22H,2H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCDGGLWNVBHJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2)OC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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